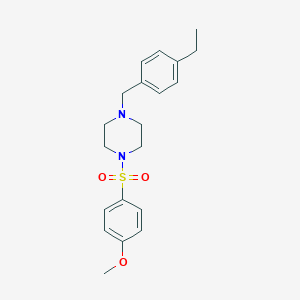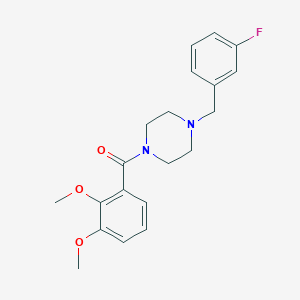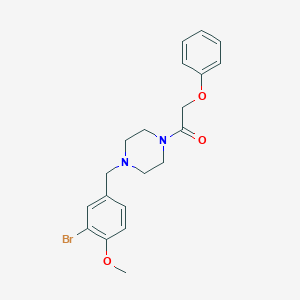
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific research community. CPP is a synthetic compound that belongs to the class of piperazine derivatives and is used in various research applications due to its unique properties.
作用机制
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This mechanism of action leads to a decrease in the excitatory neurotransmission and neuronal activity, which is beneficial in certain neurological disorders.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have various biochemical and physiological effects on the central nervous system. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide administration leads to a decrease in the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological disorders. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide also leads to a decrease in the activity of the NMDA receptor, which is beneficial in reducing the excitotoxicity and neurodegeneration associated with certain neurological disorders.
实验室实验的优点和局限性
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent and selective inhibitor of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various neurological disorders. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to be effective in reducing the symptoms of certain neurological disorders in animal models. However, N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
未来方向
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has the potential to be developed as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Future research should focus on improving the solubility and stability of N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide to enhance its efficacy in vivo. Additionally, the development of N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents for neurological disorders.
Conclusion
In conclusion, N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent inhibitor of the NMDA receptor and is used in various research applications to study the role of the receptor in neurological disorders. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has various biochemical and physiological effects on the central nervous system and has the potential to be developed as a therapeutic agent for neurological disorders. Future research should focus on improving the pharmacological properties of N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide and developing novel analogs for therapeutic use.
合成方法
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is synthesized by reacting 4-chloroaniline with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction takes place under anhydrous conditions and yields N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide as a white crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
科学研究应用
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
产品名称 |
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C14H20ClN3O |
分子量 |
281.78 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20ClN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19) |
InChI 键 |
LZOGQKAWICAXSB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)

![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)


![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)


